2-chloro-N-(4-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a benzene ring substituted with a sulfonamide group, a chlorine atom, and a pyridine ring with a methyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide typically involves the reaction of 2-chloro-4-methylpyridine with a sulfonyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
Substitution: Formation of azido or amino derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing antimicrobial and anticancer agents.
Biological Studies: Investigated for its potential to inhibit specific enzymes or proteins.
Industrial Applications: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The chlorine and pyridine moieties contribute to the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
- 4-Amino-2-chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide
Uniqueness
2-Chloro-N-(4-methylpyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the methyl group on the pyridine ring enhances its reactivity and potential as a pharmacophore .
Properties
Molecular Formula |
C12H11ClN2O2S |
---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
2-chloro-N-(4-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c1-9-6-7-14-12(8-9)15-18(16,17)11-5-3-2-4-10(11)13/h2-8H,1H3,(H,14,15) |
InChI Key |
QDCOJHHRVHRBJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.